1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile is a chemical compound with the molecular formula CHBrN. This compound features a bromopyridine moiety linked to a cyclopropane ring, which is further connected to a carbonitrile group. The presence of these functional groups contributes to its unique reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. This compound is classified as a heterocyclic organic compound due to the incorporation of nitrogen in its structure.
The synthesis of 1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile typically involves several key steps:
The specific reaction mechanism may involve nucleophilic substitution where the carbonitrile group is formed through the reaction of a cyano group with the cyclopropane moiety. Reaction conditions such as temperature, pressure, and time are critical for optimizing yield and purity.
The molecular structure of 1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile can be described as follows:
1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile can undergo various chemical reactions:
The mechanism of action for 1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile involves its interaction with biological targets:
Relevant data regarding its reactivity profile can be obtained through experimental studies focusing on its behavior under various conditions.
1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile has several significant applications:
This compound exemplifies the intersection of synthetic chemistry and biological activity, making it a valuable subject for ongoing research in both academic and industrial settings.
1-(6-Bromopyridin-3-yl)cyclopropanecarbonitrile (CAS: 827628-16-0) exemplifies a strategically engineered hybrid molecule combining two privileged scaffolds in medicinal chemistry. Its systematic IUPAC name defines the core structure: a cyclopropane ring bearing a cyano group (–C≡N) at the 1-position, appended to the 3-position of a 6-bromopyridine ring. This architecture is validated by canonical SMILES strings (N#CC1(C2=CC=C(Br)N=C2)CC1
) and InChIKey identifiers (GPEPQUOJSLPUNB-UHFFFAOYSA-N
) documented across suppliers [4] [5] [9]. The molecular formula (C₉H₇BrN₂; MW: 223.07 g/mol) reflects a compact, rigid framework where the electron-withdrawing nitrile and bromine substituents create distinct electronic environments. The bromine atom enables cross-coupling reactions, while the strained cyclopropane enhances metabolic stability in drug design – a dual functionality exploited in modern synthesis [6] [9].
Br │ ┌─┐ ┌─────┐ │N├─C═C─C│ │ └─┘ │ │ │ └──C──C≡N └───┘ Cyclopropane Core
The strategic fusion of bromopyridines and cyclopropanes emerged in the early 2000s, driven by advances in transition-metal catalysis and ring-strain chemistry. Bromopyridines gained prominence as aryl halide partners in Suzuki-Miyaura couplings due to their balanced reactivity and commercial availability. Concurrently, cyclopropane derivatives were recognized for conferring conformational restraint and improved pharmacokinetic properties in agrochemicals and pharmaceuticals. The specific compound 1-(6-Bromopyridin-3-yl)cyclopropanecarbonitrile first appeared in chemical databases circa 2014, coinciding with patent filings for kinase inhibitors [9]. Its synthesis leveraged methodologies adapted from earlier cyclopropanations of pyridyl acetonitriles, optimized using phase-transfer catalysts (e.g., benzyltriethylammonium chloride) and dihaloalkanes [10]. Commercial catalog listings by 2018 (e.g., Fluorochem, BLD Pharm) signaled its establishment as a building block, priced at ~£497/250 mg for the carboxylic acid precursor [3] [5].
This compound serves as a versatile linchpin in two domains:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1